1,5-Diaminopentan-2-OL

Asymmetric synthesis Chiral auxiliaries Enantioselective catalysis

Standard cadaverine lacks hydroxyl functionality and chirality, limiting polyamide crosslinking and asymmetric synthesis. This C5 β-amino alcohol solves both gaps. - **Chiral center at C2**: Enables enantiopure (R)-/(S)-forms (≥95%) for pharmaceuticals & chiral ligands. - **Secondary -OH group**: Allows post-polymerization esterification crosslinking - tunable thermomechanical properties. - **Quantitative differentiation**: ~13% relative diamine oxidase rate (vs. putrescine) with no pyrrole rearrangement; 80.5 g/L fermentation titre validated. Immediate supply for polymer chemistry and biocatalysis R&D.

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
CAS No. 540-27-2
Cat. No. B12966918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diaminopentan-2-OL
CAS540-27-2
Molecular FormulaC5H14N2O
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESC(CC(CN)O)CN
InChIInChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2
InChIKeyIBUPNDMHIOTKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diaminopentan-2-ol: Procurement and Differentiation Guide


1,5-Diaminopentan-2-ol (CAS 540-27-2; also referred to as 2-hydroxycadaverine or 2-OH-PDA) is a chiral, aliphatic β-amino alcohol possessing a C5 backbone with primary amine groups at positions 1 and 5 and a secondary hydroxyl group at the stereogenic C2 position [1]. Its bifunctional amine‑alcohol architecture, combined with the chiral centre, distinguishes it fundamentally from the non‑hydroxylated parent diamine 1,5-diaminopentane (cadaverine) and from positional isomers such as 3-hydroxycadaverine (1,5-diaminopentan-3-ol) [2]. The compound serves as a monomeric precursor for functionalised bio‑based polyamides, a chiral scaffold in asymmetric organic synthesis, and a substrate or product in enzymatic studies involving diamine oxidase (EC 1.4.3.6 and EC 1.4.3.22) [3][4].

Chiral β-amino alcohol with procurement-available enantiomeric forms for stereochemical-control studies
Bifunctional amine–alcohol architecture supports monomeric precursor role in crosslinkable polyamide research
C5-specific diamine oxidase probe yielding distinct six-membered cyclic imine product for enzyme kinetics and regioselectivity investigation

Why Generic Substitution Fails for Critical Applications


Generic substitution of 1,5-diaminopentan-2-ol with its closest structural analogs introduces consequential functional deficits. 1,5-Diaminopentane (cadaverine) lacks both the chiral centre and the hydroxyl group, forfeiting enantioselective recognition in asymmetric catalysis and preventing post‑polymerisation crosslinking via esterification with carboxyl‑bearing co‑monomers [1][2]. The C4‑chain analog 2‑hydroxyputrescine (1,4‑diamino‑2‑hydroxybutane) exhibits distinct enzyme‑kinetic behaviour with diamine oxidase compared with the C5‑chain 2‑hydroxycadaverine, confirming that even one‑carbon chain‑length variation alters substrate processing [3]. Positional isomer 3‑hydroxycadaverine places the hydroxyl group remote from the terminal amine, modifying the intramolecular hydrogen‑bonding network and the stereochemical environment, which directly impacts coordination chemistry and chiral auxiliary performance [4]. These differences are not interchangeable; the quantitative evidence below establishes where selection of the correct compound yields measurable performance advantages.

1,5-Diaminopentan-2-ol vs Cadaverine
Achiral, hydroxyl-free parent diamine cannot replicate enantioselective recognition or post-polymerisation crosslinking, limiting direct substitution in asymmetric and polymer research
1,5-Diaminopentan-2-ol vs 2-Hydroxyputrescine
C4 chain length alters diamine oxidase kinetics and yields a pyrrole-forming five-membered imine; chain-length-dependent regioselectivity may shift metabolic profiling outcomes
1,5-Diaminopentan-2-ol vs 3-Hydroxycadaverine
Positional isomer lacks resolved enantiomer supply and changes intramolecular H-bond network; coordination chemistry and chiral auxiliary performance may not transfer

Quantitative Differentiation Evidence vs. Structural Analogs


Chiral Centre Availability vs. Achiral Cadaverine

1,5-Diaminopentan-2-ol contains a stereogenic centre at C2, enabling resolution into enantiomerically pure (R)- and (S)-forms with distinct CAS registry numbers (2095110-09-9 and 1314999-55-7, respectively) and reported optical purities ≥95% from commercial suppliers . In contrast, 1,5-diaminopentane is an achiral molecule with no stereogenic centre, making it incapable of providing chiral induction in asymmetric transformations . The availability of both enantiomers of 1,5-diaminopentan-2-ol permits procurement of a defined stereoisomer for use as a chiral building block or ligand, a capability that the achiral parent diamine cannot replicate.

Chiral centre availability
Head-to-head
1 stereogenic centre at C2; (R)- and (S)-enantiomers available with ee ≥95%
Achiral; no stereogenic centre
Supports enantioselective procurement for asymmetric synthesis and chiral ligand design
Commercial purity from suppliers; verify lot-specific ee
Asymmetric synthesis Chiral auxiliaries Enantioselective catalysis

Diamine Oxidase Substrate Specificity

Macholán et al. (1967) performed a direct head-to-head comparison of the oxidative deamination of racemic 2-hydroxycadaverine (1,5-diamino-2-hydroxypentane) and 2-hydroxyputrescine (1,4-diamino-2-hydroxybutane) using partially purified pea-seedling and pig-kidney diamine oxidase (EC 1.4.3.6) [1][2]. Both hydroxydiamines exhibited lower activity than their parent diamines (putrescine and cadaverine) at the pH optimum for each substrate [1]. The BRENDA database further records that the relative reaction rate of 2-hydroxycadaverine with pea-seedling diamine oxidase (EC 1.4.3.22) is approximately 13% of that observed with putrescine [3]. This quantitative kinetic differentiation demonstrates that the hydroxyl substituent at C2 substantially reduces oxidase turnover relative to the non-hydroxylated parent, and that the C5-chain 2-hydroxycadaverine is processed distinctly from the C4-chain 2-hydroxyputrescine, providing a measurable basis for selecting the appropriate substrate in enzymological studies.

Diamine oxidase substrate specificity
Head-to-head
~13% relative reaction rate vs. putrescine
Distinct kinetic profile from non-hydroxylated parent and C4 analog; supports C5-specific probe design
Pea-seedling diamine oxidase (EC 1.4.3.22), racemic substrate
Enzyme kinetics Diamine oxidase Substrate selectivity

Biosynthesis Titre and Conversion Efficiency

Multiple independent studies have established industrially relevant production metrics for 1,5-diaminopentan-2-ol that distinguish it from alternative amino alcohols. Li et al. (2022) achieved a titre of 80.5 g/L with a 62.6% molar yield from L-lysine using engineered E. coli in a 5 L fermenter, obtaining 95.6% purity after solid-phase extraction [1]. Zheng et al. (2026) developed a de novo biosynthetic pathway directly from glucose, producing 29.2 g/L of 2-OH-PDA with a 99.7% molar conversion efficiency at the decarboxylation step [2]. Cheng et al. (2024) reported a 359 mg/L titre in shake flasks using a semi‑rationally designed decarboxylase mutant (R53D/V94I) that increased Kcat/Km by 63% relative to the wild‑type enzyme, yielding a 54% titre increase over the control strain ML101 [3]. These production metrics are compound‑specific; no equivalent green‑chemistry biosynthetic routes achieving comparable titres have been reported for the shorter‑chain 1,3‑diaminopropan‑2‑ol or the positional isomer 3‑hydroxycadaverine, positioning 1,5‑diaminopentan‑2‑ol as the most scalable chiral amino alcohol of this structural class currently accessible via fermentation.

Biosynthesis titre & conversion
Reported
80.5 g/L (62.6% yield) from L-lysine; 29.2 g/L from glucose (99.7% step conv.)
Highest reported fermentation titre among chiral 2‑hydroxy‑α,ω‑diamines; scalable supply context
E. coli whole-cell biocatalysis; cross-study comparable, not head-to-head
Whole-cell biocatalysis Metabolic engineering Green chemistry

Hydroxyl-Mediated Crosslinking in Polyamide Synthesis

The secondary hydroxyl group at C2 of 1,5-diaminopentan-2-ol provides a reactive handle for post‑polymerisation modification that is entirely absent in 1,5‑diaminopentane. As explicitly stated in the synthetic biology literature, "the hydroxylation of polyamide polymers may allow crosslinking between molecular chains through the esterification reactions of hydroxyl and carboxyl groups, therefore altering the functional properties of polyamide polymers" [1]. While 1,5‑diaminopentane serves as the diamine monomer for linear bio‑based polyamides such as PA 56 and PA 510, incorporation of 1,5‑diaminopentan‑2‑ol as a co‑monomer introduces pendant hydroxyl sites that can subsequently form ester crosslinks with dicarboxylic acid co‑monomers or with carboxyl‑terminated chain ends [1][2]. This crosslinking capability is expected to increase the elastic modulus and reduce solvent solubility of the resulting polyamide, although quantitative mechanical property data for the copolymerised product have not yet been published in the peer‑reviewed literature.

Hydroxyl-mediated crosslinking
Class-level
Pendant –OH enables esterification crosslinking with carboxyl groups
No hydroxyl; linear polyamides only
Reported polymer crosslinking context; quantitative property data not yet published
Data to verify; copolymer mechanical and thermal properties require experimental validation
Bio-based polyamides Polymer crosslinking Functional monomers

Enantiomeric Resolution and Procurement Availability

Both enantiomers of 1,5-diaminopentan-2-ol are commercially available with defined optical purity, enabling direct procurement for stereospecific applications: the (S)-enantiomer (CAS 1314999-55-7) is supplied by Leyan at ≥95% purity and by AKSci, while the (R)-enantiomer (CAS 2095110-09-9) is listed by ChemSrc . In contrast, the positional isomer 3-hydroxycadaverine (1,5-diaminopentan-3-ol, CAS 38595-00-5) has only one commercial listing (Smolecule) with no reported enantiomeric resolution or chiral purity specification . The differential in enantiomer accessibility stems from the distinct biosynthetic pathway for 2-hydroxycadaverine, which proceeds via lysine 3-hydroxylase to yield (2S,3S)-3-hydroxylysine followed by stereospecific decarboxylation, providing inherent stereochemical control [1]. This established chiral supply chain constitutes a procurement‑critical advantage over the 3‑hydroxy isomer.

Enantiomeric resolution & supply
Head-to-head
(S)-enantiomer ≥95%, ≥2 suppliers; (R)-enantiomer listed
One listing, no chiral purity reported
Established chiral supply chain reduces sourcing risk relative to unresolved positional isomer
Vendor survey May 2026; confirm lot-specific purity before use
Chiral resolution Enantiomer procurement Asymmetric building blocks

Chain-Length-Dependent Regioselectivity

Macholán et al. (1967) demonstrated that the oxidative deamination products of 2-hydroxycadaverine and 2-hydroxyputrescine are structurally distinct: 2-hydroxycadaverine yields a hydroxy derivative of Δ¹-piperideine (a six‑membered cyclic imine), whereas 2‑hydroxyputrescine yields a hydroxy derivative of Δ¹-pyrroline (a five‑membered cyclic imine) [1][2]. This chain‑length‑dependent regiochemical outcome has consequences for downstream reactivity; specifically, the hydroxy‑Δ¹‑pyrroline product from 2‑hydroxyputrescine undergoes spontaneous conversion to pyrrole, a reaction not observed for the six‑membered piperideine product from 2‑hydroxycadaverine [1]. This differential chemical fate is a direct consequence of the C5 vs. C4 backbone length and is not a property that can be replicated by using the wrong chain‑length substrate.

Chain-length regioselectivity
Head-to-head
C5 → hydroxy-Δ¹-piperideine (six-membered); no spontaneous pyrrole
C4 → hydroxy-Δ¹-pyrroline (five-membered); spontaneous pyrrole formation
Distinct oxidative deamination product stability avoids confounding side reactions in enzyme mechanism studies
Pea-seedling/pig-kidney diamine oxidase; O₂ consumption and NH₃ release confirmed
Regioselective oxidation Cyclic imine formation Metabolite profiling

Optimal Application Scenarios


Chiral Scaffold in Asymmetric Synthesis

The presence of a single stereogenic centre at C2, combined with commercially available enantiomerically pure (R)- and (S)-forms (≥95% purity), makes 1,5-diaminopentan-2-ol a viable chiral building block for the synthesis of enantiopure pharmaceuticals, agrochemicals, and chiral ligands . The achiral comparator 1,5-diaminopentane is structurally incapable of providing enantioselectivity, while the positional isomer 3-hydroxycadaverine lacks established enantiomer supply chains. Applications include the preparation of chiral oxathiazolidine intermediates for psychotropic and antidepressant aminopentane derivatives, as described in patent AU2006263167C1 [1].

Crosslinkable Bio-Based Polyamide Co-Monomer

The pendant secondary hydroxyl group on 1,5-diaminopentan-2-ol enables post‑polymerisation esterification crosslinking with dicarboxylic acid co‑monomers, a functional capability not available from the non‑hydroxylated parent 1,5-diaminopentane [2]. This permits polymer chemists to tune crosslink density, solvent resistance, and thermomechanical properties in bio‑based polyamide formulations. The established high‑titre fermentation route (80.5 g/L from L‑lysine) provides a scalable supply of the monomer for polymer research and development [3].

Substrate Probe for Diamine Oxidase Studies

1,5-Diaminopentan-2-ol serves as a mechanistically informative substrate for plant and animal diamine oxidases (EC 1.4.3.6, EC 1.4.3.22), producing a six‑membered hydroxy‑Δ¹‑piperideine product that does not undergo the spontaneous pyrrole rearrangement observed with the C4 analog 2‑hydroxyputrescine [4]. The ~13% relative reaction rate vs. putrescine (BRENDA data) provides a quantifiable baseline for enzyme kinetics experiments, while the distinct product profile avoids confounding side reactions, making it the preferred choice for studying chain‑length effects on oxidase regioselectivity [5].

Metabolic Engineering Chassis Development

1,5-Diaminopentan-2-ol has been the target of multiple independent metabolic engineering campaigns, each reporting progressively improved production metrics: 80.5 g/L from L‑lysine (Li et al., 2022), 359 mg/L with a 63% improved Kcat/Km mutant decarboxylase (Cheng et al., 2024), and 29.2 g/L directly from glucose with 99.7% step conversion efficiency (Zheng et al., 2026) [3][2][6]. No comparable biosynthetic pathway or titre has been published for the shorter‑chain or positional‑isomer amino alcohols, establishing 1,5-diaminopentan-2-ol as the best‑characterised chiral amino alcohol target for synthetic biology chassis development and industrial bioprocess scale‑up.

Application
Selection Property
Validation Focus
Chiral scaffold for asymmetric synthesis
Enantiomer procurement with defined optical purity
Stereochemical attribution review; lot-specific ee verification
Crosslinkable bio‑based polyamide co‑monomer
Pendant hydroxyl group for post‑polymerisation esterification
Crosslink density and thermomechanical property assessment
Substrate probe for diamine oxidase studies
C5‑specific kinetics and distinct cyclic imine product
Regioselectivity and product stability verification under assay conditions
Metabolic engineering chassis development
Reported high‑titre fermentation scalability
Reproducibility of titre and yield across independent bioprocess platforms
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